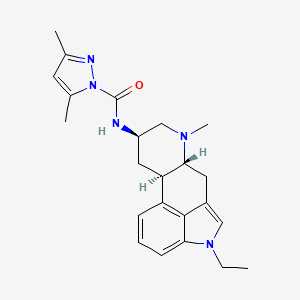
Natriumglucuronat
Übersicht
Beschreibung
G2013 (sodium), also known as guluronic acid sodium, is a nonsteroidal anti-inflammatory agent. It is an uronic acid monosaccharide and a glucuronic acid diastereoisomer. This compound has shown promising anti-inflammatory and immunomodulatory properties, making it a subject of interest in various scientific research fields .
Wissenschaftliche Forschungsanwendungen
Guluronsäure-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und Polymere verwendet.
Biologie: Die Verbindung wird hinsichtlich ihrer Rolle in zellulären Prozessen und ihres Potenzials als Biomarker für bestimmte Krankheiten untersucht.
Medizin: Guluronsäure-Natrium wird auf sein therapeutisches Potenzial bei der Behandlung von entzündlichen Erkrankungen wie Multipler Sklerose und Systemischem Lupus erythematodes untersucht
5. Wirkmechanismus
Guluronsäure-Natrium entfaltet seine Wirkungen über mehrere Mechanismen:
Entzündungshemmende Wirkung: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und reduziert die Infiltration von Immunzellen in entzündetes Gewebe.
Immunmodulatorische Wirkungen: Die Verbindung moduliert die Expression von Chemokinrezeptoren und beeinflusst so die Migration und Aktivierung von Immunzellen.
Molekulare Ziele und Signalwege: Guluronsäure-Natrium zielt auf verschiedene molekulare Signalwege ab, die an Entzündungen und Immunantwort beteiligt sind, darunter der Nuklearfaktor-Kappa-Lichtketten-Verstärker von aktivierten B-Zellen (NF-κB)-Signalweg und der Mitogen-aktivierte Proteinkinase (MAPK)-Signalweg.
Ähnliche Verbindungen:
Glucuronsäure: Eine ähnliche Uronsäure mit vergleichbaren entzündungshemmenden Eigenschaften.
Hyaluronsäure: Ein weiteres Polysaccharid mit Anwendungen in Medizin und Kosmetik.
Chondroitinsulfat: Eine Verbindung, die bei der Behandlung von Arthrose eingesetzt wird.
Einzigartigkeit: Guluronsäure-Natrium ist aufgrund seiner spezifischen entzündungshemmenden und immunmodulatorischen Eigenschaften einzigartig. Im Gegensatz zu anderen ähnlichen Verbindungen hat es ein erhebliches Potenzial bei der Behandlung von Autoimmunerkrankungen und der Reduzierung von Entzündungen ohne wesentliche Nebenwirkungen gezeigt .
Wirkmechanismus
Target of Action
Sodium glucuronate, the sodium salt of glucuronic acid , primarily targets the process of glucuronidation . Glucuronidation is a biochemical reaction that links glucuronic acid to a molecule, enhancing its solubility for more efficient transport .
Mode of Action
Sodium glucuronate interacts with its targets by replacing the hydrogen ions (H+) in gluconic acid with sodium ions (Na+), resulting in the formation of Sodium Gluconate . This reaction primarily involves a chemical process where gluconic acid is neutralized with sodium hydroxide (NaOH) .
Biochemical Pathways
Sodium glucuronate is involved in the uronic acid pathway . This pathway is crucial for converting carbohydrates like glucose into uronic acids, which are necessary intermediates in a number of metabolic processes . The uronic acid pathway of glucose conversion to glucuronate begins by conversion of glucose-6-phosphate to glucose-1-phosphate by phosphoglucomutase, and then activated to UDP-glucose by UDP-glucose pyrophosphorylase. UDP-glucose is oxidized to UDP-glucuronate by the NAD + -requiring enzyme, UDP-glucose dehydrogenase .
Pharmacokinetics
It’s known that sodium glucuronate is highly water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The high water solubility of Sodium glucuronate could potentially enhance its bioavailability.
Result of Action
The primary result of Sodium glucuronate’s action is the formation of Sodium Gluconate . This compound is known for its chelating properties and is utilized as a chelating agent in various processes . It finds applications in textile, metal surface treatment, cement, and more .
Action Environment
The action of Sodium glucuronate can be influenced by environmental factors. For instance, the conversion of gluconic acid to Sodium Gluconate involves a chemical reaction where gluconic acid is neutralized with sodium hydroxide (NaOH) . This reaction is dependent on the pH of the environment. Moreover, Sodium glucuronate’s high water solubility suggests that it may be more effective in aqueous environments.
Biochemische Analyse
Biochemical Properties
Sodium glucuronate is involved in the biochemical process known as glucuronidation, where it conjugates with various molecules to increase their solubility. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to substrates such as drugs, bilirubin, hormones, and other xenobiotics. The interaction between sodium glucuronate and these substrates results in the formation of glucuronides, which are more water-soluble and can be easily excreted from the body .
Cellular Effects
Sodium glucuronate influences various cellular processes by enhancing the solubility and excretion of potentially harmful substances. It plays a significant role in cell signaling pathways, gene expression, and cellular metabolism. By facilitating the removal of toxins and drugs, sodium glucuronate helps maintain cellular homeostasis and prevents the accumulation of harmful substances that could disrupt cellular functions .
Molecular Mechanism
At the molecular level, sodium glucuronate exerts its effects through the process of glucuronidation. This involves the binding of glucuronic acid to substrates via glycosidic bonds, catalyzed by UDP-glucuronosyltransferase. This enzyme-mediated reaction results in the formation of glucuronides, which are more hydrophilic and can be readily excreted. Sodium glucuronate also interacts with various biomolecules, including enzymes and transport proteins, to facilitate the detoxification process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium glucuronate can vary over time. Studies have shown that sodium glucuronate is relatively stable under standard laboratory conditions. Its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have indicated that sodium glucuronate can maintain its efficacy in promoting the excretion of toxins and drugs over extended periods .
Dosage Effects in Animal Models
The effects of sodium glucuronate in animal models have been studied extensively. At lower dosages, sodium glucuronate effectively enhances the excretion of toxins and drugs without causing adverse effects. At higher dosages, it can lead to toxic effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Sodium glucuronate is involved in the glucuronate pathway, where it is synthesized from glucose-6-phosphate through a series of enzymatic reactions. This pathway involves enzymes such as UDP-glucose dehydrogenase and UDP-glucuronosyltransferase. Sodium glucuronate also plays a role in the phase II metabolism of xenobiotics, where it conjugates with various substrates to form glucuronides, facilitating their excretion .
Transport and Distribution
Within cells and tissues, sodium glucuronate is transported and distributed through various mechanisms. It interacts with transport proteins such as multidrug resistance protein 1 (MRP1), which facilitates the transport of glucuronide conjugates across cellular membranes. This interaction ensures the efficient excretion of glucuronides from cells and their subsequent elimination from the body .
Subcellular Localization
Sodium glucuronate is primarily localized in the cytoplasm, where it participates in the glucuronidation process. It may also be found in other subcellular compartments, such as the endoplasmic reticulum, where UDP-glucuronosyltransferase is located. The subcellular localization of sodium glucuronate is crucial for its role in detoxification and the maintenance of cellular homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Guluronic acid sodium can be prepared from alginic acid sodium salt. The preparation involves the acid hydrolysis of alginic acid sodium salt, followed by purification processes. The detailed synthetic route includes dissolving alginic acid sodium salt in water, followed by acid hydrolysis using hydrochloric acid. The solution is then neutralized with sodium hydroxide, and the product is purified through crystallization .
Industrial Production Methods: In industrial settings, the production of guluronic acid sodium involves large-scale acid hydrolysis of alginic acid sodium salt. The process is optimized to ensure high yield and purity of the final product. The industrial production also includes steps for the removal of impurities and stabilization of the compound to prevent degradation .
Analyse Chemischer Reaktionen
Reaktionstypen: Guluronsäure-Natrium durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Guluronsäure-Natrium kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen im Molekül, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von Guluronsäure-Natrium zur Bildung von Glucuronsäure-Derivaten führen, während die Reduktion verschiedene Alkohole ergeben kann .
Vergleich Mit ähnlichen Verbindungen
Glucuronic Acid: A similar uronic acid with comparable anti-inflammatory properties.
Hyaluronic Acid: Another polysaccharide with applications in medicine and cosmetics.
Chondroitin Sulfate: A compound used in the treatment of osteoarthritis.
Uniqueness: Guluronic acid sodium is unique due to its specific anti-inflammatory and immunomodulatory properties. Unlike other similar compounds, it has shown significant potential in treating autoimmune diseases and reducing inflammation without major side effects .
Eigenschaften
IUPAC Name |
sodium;2,3,4,5-tetrahydroxy-6-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFHGZLVUQBPMA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does sodium glucuronate play a role in bilirubin conjugation in newborns?
A1: While initial studies suggested sodium glucuronate as a potential treatment for neonatal jaundice, further research revealed its ineffectiveness in enhancing bilirubin glucuronide formation in newborns. Parenteral administration did not consistently reduce serum bilirubin levels, making exchange transfusion the only reliable treatment option. [, , ]
Q2: What is the molecular formula and weight of sodium glucuronate?
A2: While the provided research papers do not explicitly state the molecular formula and weight of sodium glucuronate, its structure is well-known. It is the sodium salt of glucuronic acid, with a molecular formula of C6H9NaO7 and a molecular weight of 216.12 g/mol.
Q3: Does sodium glucuronate affect the stability of hyaluronic acid solutions?
A5: Adding short segments of sodium hyaluronate (sHA), derived from hyaluronic acid, to high molecular weight hyaluronic acid solutions can influence their viscoelasticity. Interestingly, the effects depend on the chain length of the added sHA, with shorter segments decreasing and longer segments increasing the storage (G') and loss (G") moduli in both aqueous solutions and physiological saline (with the exception of shorter segments in saline not affecting the moduli). []
Q4: How does sodium glucuronate contribute to the stability of alprostadil in pharmaceutical formulations?
A6: Sodium glucuronate is included in a novel liposomal formulation of alprostadil, a prostaglandin E1 analog, along with components like soybean and yolk lecithin, cholesterol, beta-sitosterol, polyethylene glycol, and vitamin C. While the specific role of sodium glucuronate in this formulation's stability isn't detailed, its presence suggests potential contributions to maintaining alprostadil's stability and efficacy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1260092.png)
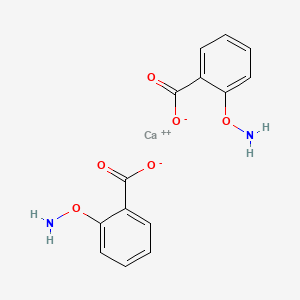
![[Hydroxy(phosphonatooxy)phosphoryl] phosphate](/img/structure/B1260096.png)
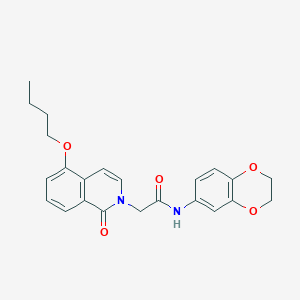
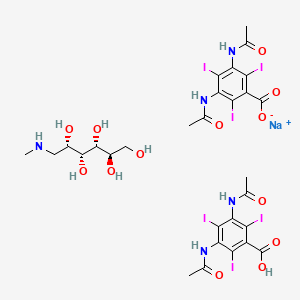
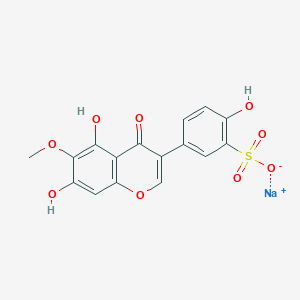
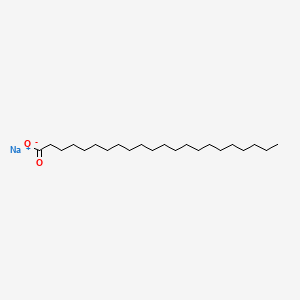
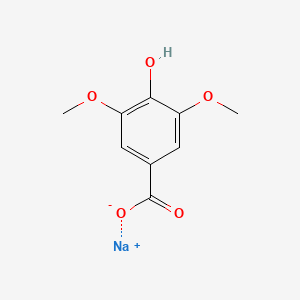
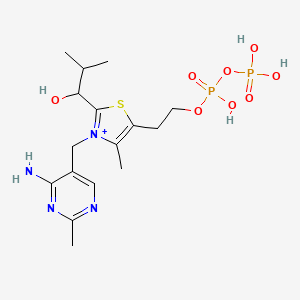

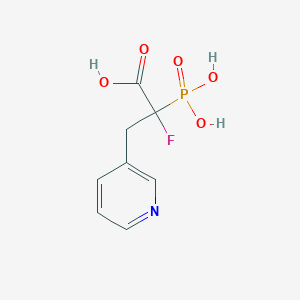
![3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR)-](/img/structure/B1260109.png)

